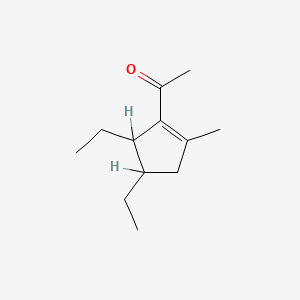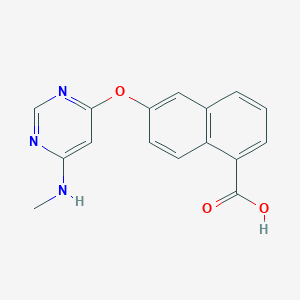
Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- is an organic compound with the molecular formula C12H20O It is characterized by a cyclopentene ring substituted with diethyl and methyl groups, and an ethanone functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,5-diethyl-2-methylcyclopent-1-en-1-yl with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions: Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) can convert the ethanone group to an alcohol.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the cyclopentene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under reflux conditions.
Reduction: H2 gas with Pd/C catalyst at room temperature.
Substitution: Br2 in carbon tetrachloride (CCl4) under UV light.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
科学的研究の応用
Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting metabolic pathways. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins.
類似化合物との比較
- Ethanone, 1-(2-methyl-1-cyclopenten-1-yl)-
- Ethanone, 1-(1,4-dimethyl-3-cyclohexen-1-yl)-
- Ethanone, 1-(2,4,4,5,5-pentamethyl-1-cyclopenten-1-yl)-
Comparison: Ethanone, 1-(4,5-diethyl-2-methyl-1-cyclopenten-1-yl)- is unique due to its specific substitution pattern on the cyclopentene ring. This structural difference can influence its reactivity, physical properties, and biological activity compared to similar compounds. For instance, the presence of diethyl groups may enhance its lipophilicity and membrane permeability, potentially increasing its efficacy in biological systems.
特性
CAS番号 |
62338-24-3 |
|---|---|
分子式 |
C12H20O |
分子量 |
180.29 g/mol |
IUPAC名 |
1-(4,5-diethyl-2-methylcyclopenten-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-5-10-7-8(3)12(9(4)13)11(10)6-2/h10-11H,5-7H2,1-4H3 |
InChIキー |
DBGUPVIBNLDIII-UHFFFAOYSA-N |
正規SMILES |
CCC1CC(=C(C1CC)C(=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-([1,1'-Biphenyl]-4-yloxy)ethyl]-5-methyl-2-furancarboxylic acid](/img/structure/B13932979.png)








![Ethyl 6-bromoimidazo[1,5-A]pyrazine-1-carboxylate](/img/structure/B13933026.png)




